molecular formula C17H18O B14116002 2,2-Diphenylpent-4-en-1-ol

2,2-Diphenylpent-4-en-1-ol

Cat. No.: B14116002
M. Wt: 238.32 g/mol
InChI Key: QHLJBIVNKSKGKQ-UHFFFAOYSA-N
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Description

2,2-Diphenylpent-4-en-1-ol is an organic compound characterized by its unique structure, which includes a pentene backbone with two phenyl groups attached to the second carbon and a hydroxyl group on the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylpent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of benzyl chloride with allyl magnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Reagents like bromine or nitric acid are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 2,2-Diphenylpent-4-en-1-one.

    Reduction: Formation of 2,2-Diphenylpentane.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

2,2-Diphenylpent-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-Diphenylpent-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 1,2-Diphenylpent-4-en-1-ol
  • 2,2-Diphenylpent-4-enoic acid
  • 4-Methyl-2,2-diphenylpent-4-en-1-ol

Comparison: 2,2-Diphenylpent-4-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2,2-diphenylpent-4-en-1-ol

InChI

InChI=1S/C17H18O/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,18H,1,13-14H2

InChI Key

QHLJBIVNKSKGKQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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